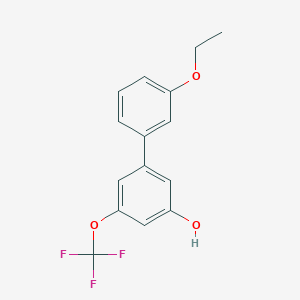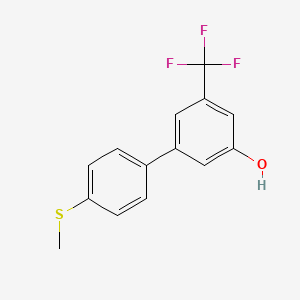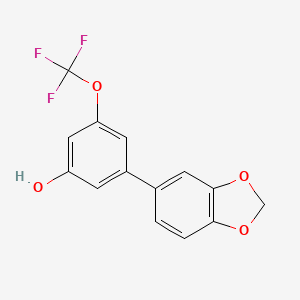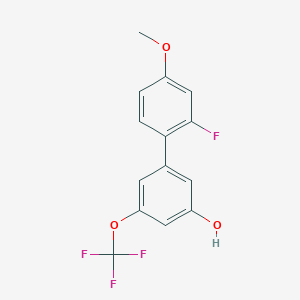
5-(2-Fluoro-3-methoxyphenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluoro-3-methoxyphenyl)-3-trifluoromethoxyphenol, 95% (hereafter referred to as 5-F3M-3TFMP) is an aromatic compound belonging to the class of phenols. It is a colorless, crystalline solid with a molecular weight of 306.35 g/mol, and a melting point of 106-107°C. 5-F3M-3TFMP is a widely used reagent in organic synthesis, due to its excellent solubility, stability, and low toxicity. It is also used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anti-allergic agents, and anticonvulsants.
Wirkmechanismus
The mechanism of action of 5-F3M-3TFMP is not fully understood. However, it is believed to act as an electrophilic reagent, and to form a strong covalent bond with electron-rich sites on molecules. This covalent bond is thought to be responsible for its reactivity, and its ability to interact with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F3M-3TFMP are not well understood. However, it is known to be a weak acid, and is not known to be toxic. It is also believed to be non-mutagenic, and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-F3M-3TFMP in laboratory experiments include its excellent solubility, stability, and low toxicity. It is also non-mutagenic and non-carcinogenic, making it safe for use in laboratory experiments. The main limitation of 5-F3M-3TFMP is its relatively low reactivity, which can make it difficult to use in certain reactions.
Zukünftige Richtungen
There are several potential future directions for research involving 5-F3M-3TFMP. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, polymers, and fluorescent dyes. In addition, further research into its reactivity could lead to new and improved synthetic methods using 5-F3M-3TFMP. Finally, further research into its safety and toxicity could lead to its use in more laboratory experiments.
Synthesemethoden
5-F3M-3TFMP can be prepared by several different methods. The most common method is the reaction of 2-fluoro-3-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of anhydrous potassium carbonate. The reaction is carried out at a temperature of 80-90°C for 2-3 hours, and yields a white crystalline solid with a yield of 70-80%. Another method involves the reaction of 2-fluoro-3-methoxyphenol with trifluoromethanesulfonic acid in the presence of anhydrous potassium carbonate. This reaction yields a white crystalline solid with a yield of 75-85%.
Wissenschaftliche Forschungsanwendungen
5-F3M-3TFMP is a widely used reagent in organic synthesis, and has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anti-allergic agents, and anticonvulsants. It has also been used in the synthesis of a variety of polymers, such as polyurethanes, polyesters, and polyamides. In addition, 5-F3M-3TFMP has been used in the synthesis of fluorescent dyes, and in the synthesis of organic semiconductors.
Eigenschaften
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O3/c1-20-12-4-2-3-11(13(12)15)8-5-9(19)7-10(6-8)21-14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBWMYJGLFROTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686615 |
Source


|
| Record name | 2'-Fluoro-3'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-3-methoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261978-59-9 |
Source


|
| Record name | 2'-Fluoro-3'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














